

Toxicological Profile of Trietazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Trietazine
Cat. No.:	B15600717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional toxicological assessment or regulatory guidance. While extensive efforts have been made to compile accurate information, data specifically for **Trietazine** is limited in publicly available literature. Therefore, data from structurally related s-triazine herbicides, such as atrazine and simazine, have been included as surrogates where indicated, and this should be considered when interpreting the information.

Executive Summary

Trietazine is a selective, pre-emergence herbicide belonging to the s-triazine class of chemicals. Like other s-triazines, its primary mode of action in plants is the inhibition of photosynthesis at Photosystem II.^[1] This technical guide provides a comprehensive overview of the available toxicological data on **Trietazine** and related s-triazines to inform researchers and professionals in drug development and safety assessment. The toxicological profile indicates that **Trietazine** is harmful if swallowed and very toxic to aquatic life.^[2] While specific data on chronic toxicity, carcinogenicity, and reproductive toxicity for **Trietazine** are scarce, studies on related triazines suggest potential for endocrine disruption.^{[3][4]} This document summarizes key toxicological endpoints, details experimental methodologies based on OECD guidelines, and presents signaling pathways potentially affected by **Trietazine** exposure.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine	[2]
CAS Number	1912-26-1	[2] [5]
Molecular Formula	C9H16ClN5	[2]
Molecular Weight	229.71 g/mol	[2]
Physical State	Colorless crystals	[2]
Melting Point	100-101 °C	[2]
Water Solubility	20 mg/L at 20 °C	[2]
log Pow	3.34	[2]

Toxicological Data

Acute Toxicity

Data on the acute toxicity of **Trietazine** is limited. The Globally Harmonized System (GHS) classification indicates that it is harmful if swallowed.[\[2\]](#) For context, acute toxicity data for a structurally related triazine compound, 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, are presented below.

Endpoint	Species	Route	Value	GHS Category	Reference
LD50	Rat	Oral	763 mg/kg bw	Category 4	[6]
LD50	Rat	Dermal	> 4000 mg/kg bw	Not Classified	[6]
LC50	Rat	Inhalation	0.371 mg/L (4 hours)	Category 2	[6]

Signs and Symptoms of Acute Exposure:

- Ingestion: Nausea, vomiting, diarrhea, and abdominal pain.[5]
- Inhalation: Cough and potential respiratory tract irritation.[2]
- Eye Contact: Redness and irritation.[2]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies on **Trietazine** were not identified in the public domain. However, studies on other s-triazines, such as atrazine and simazine, have shown effects on the liver and kidneys, as well as decreased body weight gain with long-term exposure.[7]

Genotoxicity

The genotoxic potential of **Trietazine** has not been extensively studied. Studies on related triazine herbicides like atrazine and simazine have generally shown a lack of strong mutagenic activity in Ames tests.[8] However, some evidence of clastogenicity (chromosome damage) has been observed at high concentrations.[8]

Assay	System	Results for Related Triazines	Reference
Ames Test	Salmonella typhimurium	Generally Negative	[9]
In vitro Chromosome Aberration	Mammalian Cells	Some evidence of clastogenicity	[10]
In vivo Micronucleus Test	Rodent	Inconclusive/Negative	[11]

Carcinogenicity

There is no specific data on the carcinogenicity of **Trietazine**. The U.S. EPA has classified atrazine, a related triazine, as "not likely to be carcinogenic to humans" based on a comprehensive evaluation of available data.[8] Early studies showed an increase in mammary

tumors in female Sprague-Dawley rats, but this was later determined to be due to a species-specific mechanism involving endocrine disruption that is not considered relevant to humans.[8]

Reproductive and Developmental Toxicity

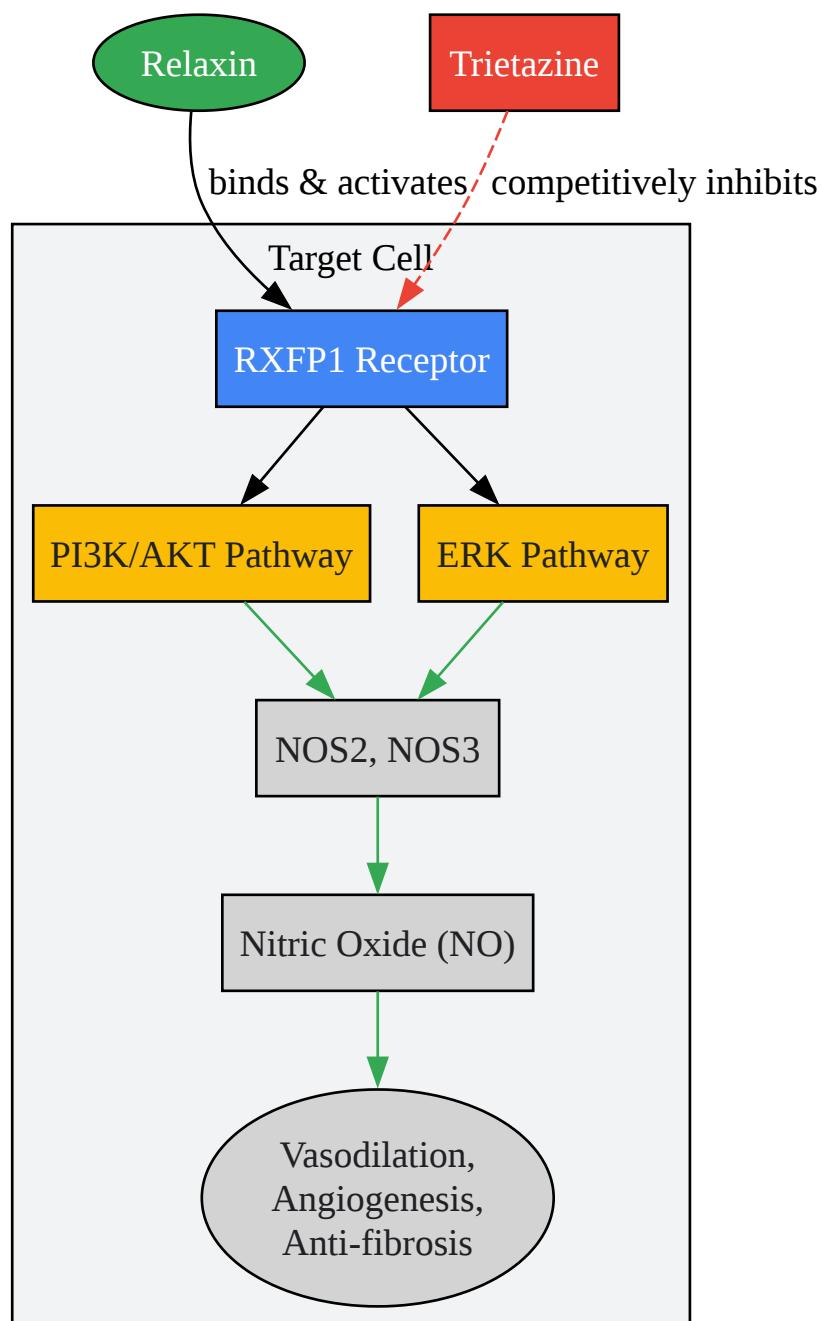
Specific reproductive and developmental toxicity data for **Trietazine** are not readily available. Studies on simazine have indicated potential reproductive effects in male offspring of exposed mothers, linked to the disruption of the relaxin signaling pathway.[12] Developmental toxicity studies on other triazines have generally shown effects only at doses that also cause maternal toxicity.[13]

Study Type	Species	Key Findings for Related Triazines	Reference
Two-Generation Reproduction	Rat	Decreased pup weight at maternally toxic doses	[13]
Developmental Toxicity	Rat, Rabbit	No teratogenic effects; developmental delays at maternally toxic doses	[14]

Neurotoxicity

Specific neurotoxicity studies for **Trietazine** were not found. Some triazine derivatives have been investigated for neuroleptic actions, but this is not a typical toxicological endpoint for herbicidal triazines.[15][16]

Mechanisms of Toxicity


Inhibition of Photosystem II

The primary mechanism of herbicidal action for **Trietazine** and other s-triazines is the inhibition of photosynthesis. They bind to the D1 protein in Photosystem II (PSII) of plant chloroplasts, blocking the electron transport chain and leading to the production of reactive oxygen species and subsequent cell death.[1][17]

Caption: Inhibition of electron transport in Photosystem II by **Trietazine**.

Endocrine Disruption via Relaxin Signaling Pathway

Recent studies have shown that some triazine herbicides, including simazine and atrazine, can act as endocrine disruptors by interfering with the relaxin signaling pathway.^[5] They competitively inhibit the binding of relaxin to its receptor, RXFP1. This disruption can lead to downstream effects on nitric oxide (NO) production and may be linked to reproductive and developmental effects.^[12]

[Click to download full resolution via product page](#)

Caption: Interference of **Trietazine** with the Relaxin signaling pathway.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A detailed ADME profile for **Trietazine** is not available. However, for the class of chloro-s-triazines, absorption after oral administration is generally rapid and extensive in rats. Distribution occurs to various tissues, with no significant bioaccumulation. Metabolism is the primary route of elimination, occurring mainly in the liver through N-dealkylation and hydroxylation. Excretion of metabolites occurs via both urine and feces.[\[7\]](#)

Experimental Protocols

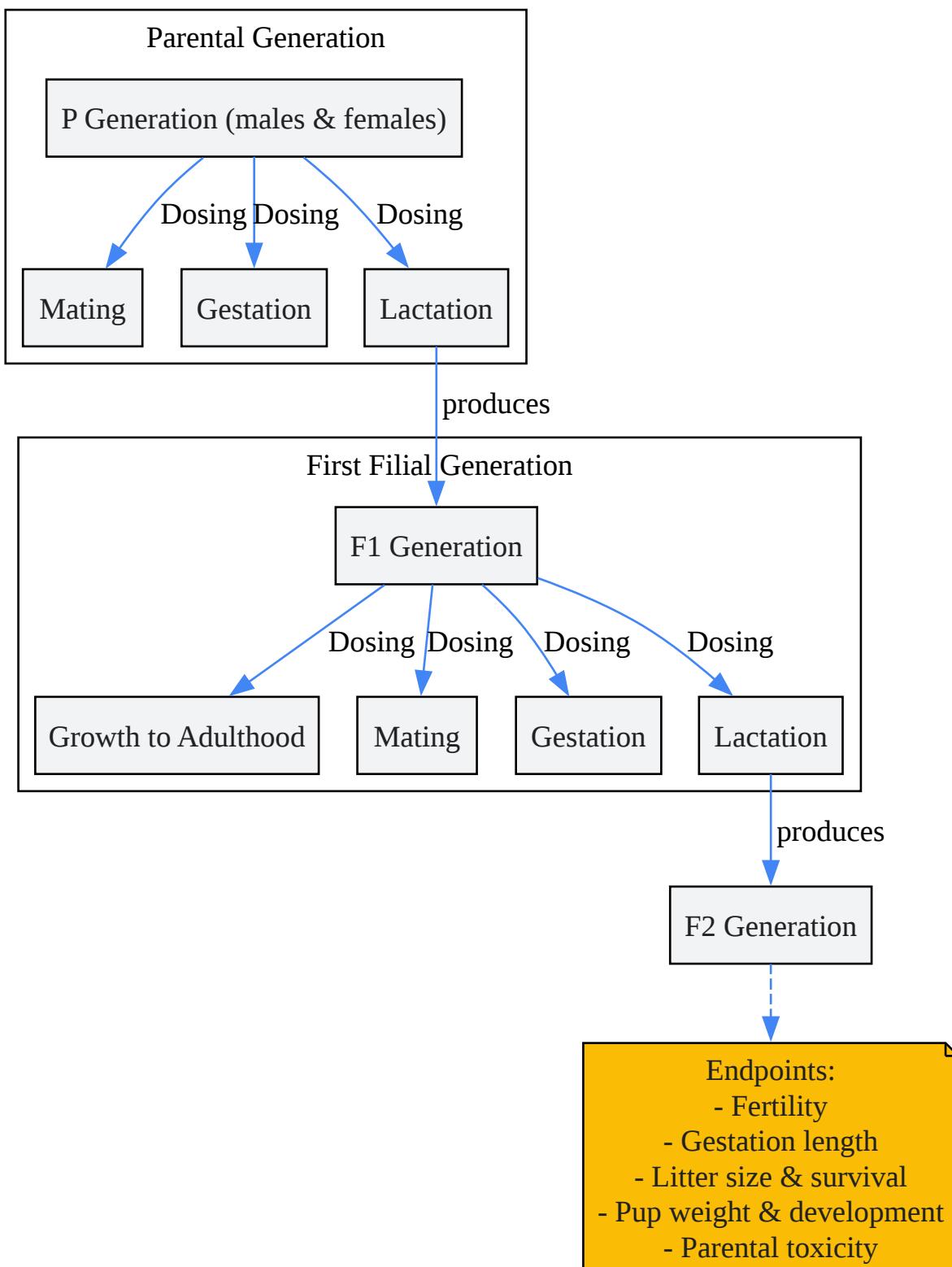
The following are generalized experimental protocols based on OECD guidelines for key toxicological studies.

Acute Oral Toxicity (OECD 401 - modified)

- Test System: Wistar rats (nulliparous, non-pregnant females), typically 8-12 weeks old.
- Administration: A single oral gavage dose.
- Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a range of at least three dose levels is used.
- Procedure: Animals are fasted overnight before dosing. After administration, they are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. A gross necropsy is performed on all animals at the end of the study.
- Endpoint: LD50 (the dose causing 50% mortality) is calculated.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- Test System: At least five strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA).
- Procedure: The test substance, with and without a metabolic activation system (S9 mix from rat liver), is incubated with the bacterial strains. The number of revertant colonies (colonies that have regained the ability to grow on a histidine-deficient medium) is counted.
- Dose Levels: At least five different concentrations of the test substance are used.


- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) with and without metabolic activation, and for a longer period (e.g., 24 hours) without metabolic activation. Cells are then harvested at an appropriate time to collect cells in metaphase. Chromosomes are prepared and analyzed microscopically for structural aberrations.
- Dose Levels: At least three concentrations are tested.
- Endpoint: The frequency of cells with chromosomal aberrations.

Two-Generation Reproduction Toxicity Study (OECD 416)

- Test System: Sprague-Dawley rats.
- Procedure: The test substance is administered to male and female rats (P generation) for a pre-mating period and throughout mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through maturity, mating, and production of the F2 generation.
- Dose Levels: At least three dose levels and a control group.
- Endpoints: Effects on mating, fertility, gestation, parturition, lactation, and offspring viability, growth, and development are assessed. A No-Observed-Adverse-Effect Level (NOAEL) is determined for parental, reproductive, and offspring toxicity.[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow of a two-generation reproductive toxicity study.

Conclusion

The toxicological profile of **Trietazine** is not well-characterized with publicly available, substance-specific data. Based on GHS classifications and data from related s-triazine herbicides, **Trietazine** is expected to have moderate acute oral toxicity and low dermal toxicity. The primary concerns for this class of compounds are their potential for endocrine disruption and adverse effects on aquatic organisms. The mechanism of action involves the inhibition of photosynthesis in plants and, in vertebrates, potential interference with the relaxin signaling pathway. Further studies are needed to definitively characterize the chronic, genotoxic, carcinogenic, and reproductive toxicity of **Trietazine** to allow for a comprehensive risk assessment. Researchers and drug development professionals should exercise caution and consider the potential for endocrine-disrupting effects when working with or evaluating compounds containing the s-triazine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Trietazine | C9H16ClN5 | CID 15951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Triazine herbicides (PIM G013) [inchem.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Should atrazine and related chlorotriazines be considered carcinogenic for human health risk assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICSC 0202 - TRIETAZINE [chemicalsafety.ilo.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Toxicological Profile of Trietazine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600717#toxicological-profile-of-trietazine\]](https://www.benchchem.com/product/b15600717#toxicological-profile-of-trietazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com